molecular formula C12H23N3 B13249548 1-Ethyl-N-(5-methylhexan-2-yl)-1H-pyrazol-4-amine

1-Ethyl-N-(5-methylhexan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B13249548
M. Wt: 209.33 g/mol
InChI Key: VTDQMLIJMFVAOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 1-Ethyl-N-(5-methylhexan-2-yl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the alkylation of pyrazole derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

1-Ethyl-N-(5-methylhexan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethyl-N-(5-methylhexan-2-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-(5-methylhexan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Ethyl-N-(5-methylhexan-2-yl)-1H-pyrazol-4-amine can be compared with other similar compounds in the pyrazole family, such as:

    1-Phenyl-3-methyl-1H-pyrazol-5-amine: Known for its anti-inflammatory properties.

    1-Benzyl-3-methyl-1H-pyrazol-5-amine: Studied for its potential anticancer activity.

    1-Ethyl-3-methyl-1H-pyrazol-5-amine: Used in the synthesis of various organic compounds.

The uniqueness of this compound lies in its specific alkyl substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

1-ethyl-N-(5-methylhexan-2-yl)pyrazol-4-amine

InChI

InChI=1S/C12H23N3/c1-5-15-9-12(8-13-15)14-11(4)7-6-10(2)3/h8-11,14H,5-7H2,1-4H3

InChI Key

VTDQMLIJMFVAOG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NC(C)CCC(C)C

Origin of Product

United States

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